molecular formula C15H14O3 B7795724 3-(p-Methoxybenzyloxy)benzaldehyde

3-(p-Methoxybenzyloxy)benzaldehyde

Cat. No. B7795724
M. Wt: 242.27 g/mol
InChI Key: HWELTAFCGOYYBE-UHFFFAOYSA-N
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Patent
US04760089

Procedure details

m-Hydroxybenzaldehyde (24.1 g., 0.197 mole) was dissolved in 150 ml. of dimethylformamide. To this solution were added p-methoxybenzyl chloride (9.5 g., 0.197 mole) and 50% sodium hydride (in mineral oil) in small portions at room temperature. The reaction was stirred under an argon atmosphere for 2 hours, then allowed to stand overnight. The reaction mixture was poured into a large volume of ice water. The product 3-(p-methoxybenzyloxy)benzaldehyde was collected and recrystallized from ethanol; 42.9 g., mp 78° C.
Quantity
9.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:10]=[CH:9][C:6]([CH2:7]Cl)=[CH:5][CH:4]=1.[H-].[Na+].CN(C)[CH:15]=[O:16]>>[CH3:1][O:2][C:3]1[CH:10]=[CH:9][C:6]([CH2:7][O:2][C:3]2[CH:4]=[C:5]([CH:6]=[CH:9][CH:10]=2)[CH:15]=[O:16])=[CH:5][CH:4]=1 |f:1.2|

Inputs

Step One
Name
Quantity
9.5 g
Type
reactant
Smiles
COC1=CC=C(CCl)C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C=O)C

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred under an argon atmosphere for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
m-Hydroxybenzaldehyde (24.1 g., 0.197 mole) was dissolved in 150 ml
WAIT
Type
WAIT
Details
to stand overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The product 3-(p-methoxybenzyloxy)benzaldehyde was collected
CUSTOM
Type
CUSTOM
Details
recrystallized from ethanol

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
COC1=CC=C(COC=2C=C(C=O)C=CC2)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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